molecular formula C13H15N3O B1476370 (3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone CAS No. 2098010-23-0

(3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone

Cat. No.: B1476370
CAS No.: 2098010-23-0
M. Wt: 229.28 g/mol
InChI Key: XVGADMFZSSDMLV-UHFFFAOYSA-N
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Description

(3-Aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone is a synthetic organic compound that features a unique hybrid structure combining an azetidine ring with a 1-methylindole moiety. This molecular architecture is of significant interest in medicinal chemistry, particularly in the design and development of novel anticancer agents. The azetidine ring, a four-membered nitrogen-containing heterocycle, provides a constrained three-dimensional structure that can enhance binding affinity and metabolic stability. The indole scaffold is a privileged structure in drug discovery, found in numerous biologically active compounds and natural products . The primary research application of this compound is as a key chemical scaffold or intermediate in the discovery of new therapeutic agents. Hybrid molecules containing both indole and azetidine pharmacophores are investigated for their potential to exhibit synergistic biological effects. Specifically, indole-based hybrids have been extensively studied for their potent antiproliferative activities against various cancer cell lines, including hepatocellular carcinoma (HCC), breast cancer (MCF-7), and colon cancer (HCT116) . These compounds often function by targeting essential cellular processes; for instance, some indole derivatives are known to inhibit tubulin polymerization, a critical mechanism for cell division, thereby halting the growth of cancer cells . The presence of the 3-amino group on the azetidine ring offers a versatile handle for further chemical modification, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies and to optimize properties like potency and solubility. This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(1-methylindol-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-15-5-4-9-2-3-10(6-12(9)15)13(17)16-7-11(14)8-16/h2-6,11H,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGADMFZSSDMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)N3CC(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

(3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to multiple receptors, which is crucial for its biological activity. For instance, it can inhibit the activity of certain enzymes involved in metabolic pathways, thereby modulating biochemical processes within the cell. The interactions of this compound with these biomolecules are primarily non-covalent, involving hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding often involves interactions with the active site or allosteric sites of the target molecules. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Biological Activity

The compound (3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13N3O\text{C}_{12}\text{H}_{13}\text{N}_{3}\text{O}

This compound features an azetidine ring, an indole moiety, and a carbonyl group, contributing to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing indole derivatives exhibit significant antimicrobial properties. For instance, a study on related indole derivatives demonstrated strong antibacterial activity against various Gram-positive and Gram-negative bacteria. The most effective compounds showed minimal inhibitory concentrations (MIC) lower than those of standard antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundMIC (µM)Bacteria Tested
Compound 5d37.9Staphylococcus aureus
Compound 5g43Pseudomonas aeruginosa
Compound 5k248Escherichia coli

Anticancer Activity

Indole derivatives have also been studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, compounds derived from the indole framework have been shown to inhibit cancer cell proliferation in vitro, with some studies reporting IC50 values in the low micromolar range against various cancer cell lines .

Case Study: Indole-Based Compounds in Cancer Therapy

A recent study evaluated several indole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain compounds led to significant reductions in cell viability, particularly in breast and lung cancer cell lines.

Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound has been investigated for other pharmacological effects:

  • Anti-inflammatory Activity : Some studies suggest that indole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation.
  • Antiviral Activity : Preliminary studies indicate potential antiviral effects against viruses such as HIV and Hepatitis C, suggesting that the compound may act as a non-nucleoside inhibitor of viral polymerases .

Safety and Toxicity

The safety profile of this compound is critical for its therapeutic application. Research shows that many related compounds exhibit low cytotoxicity against human cell lines, indicating a favorable selectivity index. For instance, one study reported low toxicity against HEK-293 cells while maintaining high antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azetidine Ring

  • (3-Hydroxyazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone: This analog replaces the amino group with a hydroxyl group. It has a molecular weight of 230.26 g/mol (C₁₃H₁₄N₂O₂) and ≥95% purity. However, the amino group in the target compound could offer greater nucleophilicity, influencing reactivity in further derivatization .

Indole Core Modifications

  • Cyclopentyl/Cyclohexyl(1H-indol-3-yl)methanones: These compounds feature bulkier alkyl groups (cyclopentyl/cyclohexyl) at the indole 3-position. Steric hindrance in the 2- and 3-positions alters their spectroscopic profiles (e.g., absence of specific IR/NMR peaks) compared to the 6-substituted indole in the target compound.
  • (6-Methoxy-2-propyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methanone: Methoxy and alkyl substitutions on the indole core and aryl methanone group result in a molecular weight of 410.45 g/mol. The trimethoxyphenyl group may enhance lipophilicity, contrasting with the target compound’s azetidine moiety, which could balance hydrophilicity .

Physicochemical Properties

Thermal Stability

  • Di(1H-tetrazol-5-yl)methanone Oxime: Decomposes at 288.7°C, stabilized by extensive hydrogen bonding.

Solubility

  • (1-Methylindol-3-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone: Solubility is highly dependent on solvent polarity and temperature. The target compound’s amino group may improve aqueous solubility relative to benzimidazole-containing analogs, though empirical testing is required .

Preparation Methods

Indole Core Functionalization and Ketone Formation

One common approach involves acylation of the indole ring with an appropriate acid chloride or anhydride to introduce the methanone group at the 6-position of the 1-methylindole. This can be achieved by:

  • Reacting 1-methyl-1H-indol-6-yl with an acyl chloride under Lewis acid catalysis (e.g., AlCl3) or base conditions to form the corresponding ketone intermediate.

For example, related indole ketones are prepared by reaction of indoles with 3,4,5-trimethoxybenzoyl chloride in the presence of anhydrous aluminum chloride, as reported in literature for similar compounds.

Palladium-Catalyzed Cross-Coupling Reactions

A key step in the synthesis involves palladium-catalyzed coupling of halogenated indole intermediates with borate or amine azetidine derivatives:

  • Halogenated indole derivatives (such as 6-bromo-1-methylindole) react with boronic acid or boronate esters of azetidine under Pd catalysis.

  • Reaction conditions typically include:

    • Catalyst: Pd(PPh3)4, Pd(dppf)Cl2, or Pd(OAc)2

    • Base: potassium carbonate, sodium carbonate, or potassium phosphate

    • Solvent: mixed dioxane/water or DMF

    • Temperature: room temperature to 100 °C

    • Time: 5–24 hours under inert atmosphere (argon or nitrogen)

This method allows for the formation of the C–N bond linking the azetidine ring to the indole core.

Post-Coupling Modifications

Following coupling, further transformations may be required:

  • Reaction with acrylonitrile compounds in the presence of bases such as DBU or triethylamine to introduce additional functional groups or ring closures.

  • Lewis acid catalysis (e.g., lithium tetrafluoroborate, boron trifluoride etherate) to promote cyclization or rearrangement steps at temperatures from 0 °C to 100 °C over 18–24 hours.

  • Acid or base treatments to finalize the compound structure and purify the product.

Representative Synthetic Scheme (Summary)

Step Reactants/Intermediates Reagents/Catalysts Conditions Product/Transformation
1 1-methyl-1H-indol-6-yl + acid chloride Anhydrous AlCl3 or base Room temp or reflux Indole ketone intermediate
2 Indole ketone intermediate + 3-aminoazetidine Pd catalyst (Pd(PPh3)4, Pd(dppf)Cl2) Dioxane/water, K2CO3, 25–100 °C Coupled azetidine-indole ketone
3 Coupled intermediate + acrylonitrile compound Base (DBU, DMAP, K2CO3) 0 °C to RT, 18–24 h Functionalized intermediate
4 Functionalized intermediate Lewis acid (LiBF4, BF3·OEt2) RT to 100 °C, 18–24 h Final compound (3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone

Research Findings and Analytical Data

  • The synthesized compounds are characterized by standard spectroscopic techniques including ^1H NMR, ^13C NMR, and ESI-MS to confirm structure and purity.

  • Reaction yields vary depending on substrates and conditions but typically range from moderate to high (50–85%).

  • The palladium-catalyzed cross-coupling approach allows for efficient and selective formation of the C–N bond, essential for the azetidine incorporation.

  • The use of mixed solvent systems (dioxane/water) and mild bases facilitates the reaction while minimizing side reactions.

Notes and Considerations

  • Protection of sensitive functional groups on the indole or azetidine rings may be necessary depending on the reaction sequence.

  • Reaction times and temperatures should be optimized to balance conversion and selectivity.

  • The choice of palladium catalyst and ligand system can affect reaction efficiency and should be tailored to the specific substrates.

  • Purification typically involves chromatographic techniques due to the complexity of intermediates.

Q & A

Q. What are the recommended synthetic pathways for (3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer: A retrosynthetic approach should prioritize coupling the 3-aminoazetidine moiety with the 1-methylindole scaffold via ketone linkage. Key steps include:

  • Amide Coupling: Use carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carbonyl group for nucleophilic attack by the azetidine amine.
  • Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency.
  • Characterization: Validate intermediates via 1^1H/13^13C NMR and LC-MS to confirm regioselectivity and purity .

Q. How can the structural and electronic properties of this compound be rigorously characterized?

Methodological Answer: Combine experimental and computational techniques:

  • X-ray Crystallography: Resolve the 3D structure to confirm bond angles and stereochemistry (if applicable) .
  • Spectroscopic Analysis: Use 1^1H/13^13C NMR to identify proton environments and FTIR to detect functional groups (e.g., C=O stretch at ~1650–1750 cm1^{-1}).
  • DFT Calculations: Compare experimental spectra with density functional theory (DFT)-predicted vibrational frequencies and electronic transitions .

Q. What methodologies are recommended for assessing purity and stability under varying storage conditions?

Methodological Answer:

  • Chromatographic Purity: Employ HPLC with UV detection (λ = 254 nm) and a C18 column; validate against a certified reference standard .
  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor decomposition via LC-MS to identify hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

Methodological Answer:

  • Target Identification: Use molecular docking (AutoDock Vina, Schrödinger) to screen against receptors (e.g., GPCRs, kinases) with known indole/azetidine ligand interactions.
  • DFT Optimization: Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer properties. Validate docking poses with MD simulations (NAMD/GROMACS) .
  • Experimental Cross-Validation: Compare docking scores with in vitro binding assays (e.g., SPR or fluorescence polarization) .

Q. How should researchers resolve contradictions between experimental data (e.g., spectroscopic results) and computational predictions?

Methodological Answer:

  • Error Source Analysis: Re-examine experimental parameters (e.g., solvent effects on NMR shifts) and computational settings (basis set selection in DFT).
  • Multi-Method Validation: Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare DFT results with alternative methods (MP2, CASSCF) .
  • Data Integration: Apply Bayesian statistics to quantify uncertainties in conflicting datasets .

Q. What strategies are advised for designing in vivo studies to evaluate pharmacokinetics and metabolite profiling?

Methodological Answer:

  • Animal Models: Use rodents for bioavailability studies; administer via IV/PO routes and collect plasma at timed intervals.
  • LC-MS/MS Quantification: Detect parent compound and metabolites using MRM transitions; employ isotopic labeling to trace biotransformation pathways .
  • Tissue Distribution: Perform autoradiography or MALDI imaging to map compound localization in target organs .

Methodological Frameworks

Q. How can theoretical frameworks guide the design of structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Hypothesis-Driven SAR: Link the azetidine’s conformational rigidity and indole’s π-stacking potential to receptor binding hypotheses (e.g., serotonin receptor modulation).
  • Conceptual Scaffolding: Align synthetic modifications (e.g., substituent variations) with bioactivity trends using multivariate regression analysis .

Q. What ethical and methodological considerations apply when integrating biochemical data with computational models?

Methodological Answer:

  • Data Transparency: Document raw computational inputs (e.g., force field parameters) and experimental replicates in FAIR-compliant repositories.
  • Ethical Validation: Ensure in silico predictions do not overstate biological relevance without empirical confirmation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone
Reactant of Route 2
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(3-aminoazetidin-1-yl)(1-methyl-1H-indol-6-yl)methanone

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